Crystal Violet-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

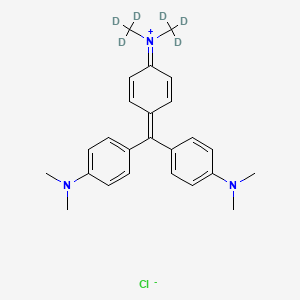

Crystal Violet-d6 is a deuterated version of Gentian Violet, where six hydrogen atoms have been replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry analyses due to its stable isotopic labeling. Gentian Violet itself is a synthetic dye belonging to the triphenylmethane family, known for its vibrant violet color and applications in microbiology and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Crystal Violet-d6 involves the deuteration of Gentian Violet The process typically starts with the preparation of deuterated reagents

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure the complete replacement of hydrogen atoms with deuterium. The final product is purified through crystallization and chromatography techniques to achieve high purity and isotopic enrichment.

化学反应分析

Types of Reactions: Crystal Violet-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form leuco this compound, a colorless form used in certain analytical applications.

Reduction: Reduction reactions can revert leuco this compound back to its colored form.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc dust are used.

Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Leuco this compound

Reduction: this compound

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Crystal Violet-d6 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of compounds.

Biology: Employed in staining procedures to visualize and differentiate biological specimens.

Medicine: Investigated for its potential antimicrobial properties and used in the treatment of fungal and bacterial infections.

Industry: Utilized in the production of dyes and pigments for various industrial applications.

作用机制

The mechanism of action of Crystal Violet-d6 is similar to that of Gentian Violet. It involves the dissociation of the compound into positive and negative ions in aqueous solutions. These ions penetrate the cell walls and membranes of microorganisms, disrupting their DNA and inhibiting replication. The compound also induces permeability changes in bacterial and mitochondrial membranes, leading to cell death.

相似化合物的比较

Gentian Violet: The non-deuterated form, widely used in microbiology and medicine.

Methyl Violet: A mixture of dyes with similar structures but different degrees of methylation.

Crystal Violet: Another name for Gentian Violet, often used interchangeably.

Uniqueness: Crystal Violet-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This isotopic labeling makes it particularly valuable as an internal standard in mass spectrometry, offering more accurate and reliable results compared to its non-deuterated counterparts.

生物活性

Crystal Violet-d6, also known as Basic Violet 3-d6, is a deuterated derivative of the well-known dye Crystal Violet. This compound is primarily used in biological research and analytical chemistry as a stable isotope-labeled internal standard for various applications, including the detection of its parent compound in environmental and biological samples. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C25H24ClD6N3 |

| Molecular Weight | 414.02 g/mol |

| CAS Number | 1266676-01-0 |

| Storage Conditions | 20 °C |

| Classification | Skin irritant, eye irritant |

This compound is categorized under laboratory chemicals and is primarily used for research and development purposes in various fields, including toxicology and environmental science .

This compound exhibits several biological activities, which can be attributed to its interaction with cellular components:

- Antimicrobial Activity : Crystal Violet and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi. The mechanism is thought to involve the inhibition of protein synthesis by binding to nucleic acids.

- Cellular Uptake : As a cationic dye, this compound can penetrate cell membranes due to its positive charge, allowing it to accumulate within cells and exert its effects on cellular processes.

- Apoptosis Induction : Studies have shown that Crystal Violet can induce apoptosis in cancer cells. For instance, exposure to certain concentrations leads to increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis .

Applications in Research

This compound serves as an important tool in various research contexts:

- Analytical Chemistry : It is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Crystal Violet in aquaculture products. Its deuterated nature allows for precise measurements due to reduced variability in ionization .

- Toxicological Studies : The compound has been utilized to assess toxicity levels in aquatic environments, particularly regarding its residues in fish and other aquatic organisms. The detection limits achieved through LC-MS/MS methods are notable, with quantification limits as low as 0.5 ng/g .

Case Studies

Several studies highlight the biological activity and applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that Crystal Violet effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing significant antimicrobial activity against Gram-positive bacteria .

- Environmental Monitoring : Research involving the quantification of Crystal Violet residues in fish revealed that using this compound as an internal standard significantly improved the accuracy of measurements. The study indicated that recovery rates ranged from 96% to 109%, showcasing the reliability of this method for environmental assessments .

- Cancer Research : In cancer cell lines, treatment with Crystal Violet led to a dose-dependent increase in apoptotic markers. This suggests potential therapeutic applications for compounds derived from or related to Crystal Violet in targeting resistant cancer cell lines .

常见问题

Basic Research Questions

Q. How does deuterium substitution in Crystal Violet-d6 influence its spectroscopic properties compared to the non-deuterated form?

Methodological Answer: Deuterium incorporation alters vibrational frequencies and reduces signal splitting in NMR due to its lower spin quantum number. For UV-Vis spectroscopy, isotopic effects may shift absorption maxima slightly (≤5 nm) due to changes in electron density distribution. Researchers should compare deuterated and non-deuterated forms using high-resolution spectroscopy under standardized solvent conditions to isolate isotopic effects from solvent interactions .

Q. What are the critical considerations when using this compound as an internal standard in HPLC quantification?

Methodological Answer: Ensure the deuterated analog co-elutes with the target analyte to correct for matrix effects. Validate linearity (R² ≥0.99) across the expected concentration range and confirm absence of cross-talk in MS detection. Use isotope dilution calibration curves, accounting for potential differences in ionization efficiency between deuterated and non-deuterated forms .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies at 40°C/75% RH for 6 months, with periodic LC-MS analysis to monitor isotopic exchange or decomposition. Compare results to controls stored at -20°C. Quantify degradation products (e.g., leuco forms) using validated impurity profiling methods .

Advanced Research Questions

Q. What analytical techniques are optimal for tracking this compound degradation pathways in environmental matrices?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with stable isotope tracing to identify transformation products. Use Q-TOF or Orbitrap systems for accurate mass measurement (<3 ppm error) and MS/MS fragmentation to elucidate structural changes. Pair with kinetic modeling to quantify degradation rates under redox-active conditions .

Q. How do residual non-deuterated impurities in this compound impact experimental reproducibility?

Methodological Answer: Perform batch-to-batch purity analysis via ¹H-NMR (detection limit ~0.1% non-deuterated species). Use orthogonal methods like LC-UV with diode array detection to identify impurities. If non-deuterated content exceeds 0.5%, apply correction factors or re-purify via preparative HPLC with deuterated solvents .

Q. What statistical methods resolve contradictions in adsorption studies of this compound across experimental models?

Methodological Answer: Apply mixed-effects modeling to account for variability in adsorbent surface areas and pore structures. Use principal component analysis (PCA) to identify confounding variables (e.g., pH, ionic strength). Validate models via cross-study bootstrap resampling (n≥1000 iterations) to assess robustness .

Q. How can isotopic exchange in this compound be minimized during long-term biological exposure studies?

Methodological Answer: Pre-treat biological matrices with deuterium oxide (D₂O) to equilibrate exchangeable protons. Monitor exchange rates via time-resolved NMR and adjust incubation conditions (e.g., pH 7.4, 4°C) to slow kinetics. Use lock mass correction in MS to distinguish in-source exchange from true metabolic products .

Q. What parameters optimize isotope dilution mass spectrometry (IDMS) for this compound quantification?

Methodological Answer: Optimize the deuteration ratio (analyte:internal standard) to avoid detector saturation. Calibrate using bracketed standards with matching matrix composition. Validate accuracy via spike-recovery tests (target: 95-105%) and precision via inter-day CV (<5%). Correct for mass bias using Russell’s equation .

Q. Methodological Frameworks

-

For Experimental Design : Apply the PICOT framework to structure studies:

-

For Data Validation : Use FINER criteria to evaluate research questions:

属性

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXZNDDNMQXFV-TXHXQZCNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。